tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride

PROTAC Linker Chemistry Molecular Weight

tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride (CAS 1188263-77-5) is a heterobifunctional PROTAC linker with a Boc-protected amine and N-methylamine on a 4-carbon butyl backbone. Its LogP of 2.91—significantly higher than non-methylated analogs (~0.7)—enhances membrane permeability for target engagement. The crystalline HCl salt enables automated solid dispensing, while orthogonal Boc/N-methyl protection allows sequential E3 ligase–target protein conjugation, minimizing side reactions. The precise N-methylation is critical for spermidine/spermine analog SAR. Substituting non-methylated analogs risks compromised performance and synthetic tractability.

Molecular Formula C10H23ClN2O2
Molecular Weight 238.75 g/mol
CAS No. 1188263-77-5
Cat. No. B1500073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(methylamino)butyl)carbamate hydrochloride
CAS1188263-77-5
Molecular FormulaC10H23ClN2O2
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCNC.Cl
InChIInChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-5-7-11-4;/h11H,5-8H2,1-4H3,(H,12,13);1H
InChIKeyAOPIPBAUKZAPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride (1188263-77-5) as a Differentiated PROTAC Linker and Synthetic Intermediate


tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride (CAS 1188263-77-5) is a heterobifunctional alkyl chain-based linker molecule, categorized as a PROTAC (Proteolysis Targeting Chimera) linker and a versatile synthetic intermediate in medicinal chemistry . It possesses a 4-carbon butyl backbone bearing a Boc-protected amine at one terminus and an N-methylamine at the other, stabilized as a hydrochloride salt . Its chemical formula is C10H23ClN2O2, with a molecular weight of 238.75 g/mol, and it exhibits a computed LogP of approximately 2.91, indicating moderate lipophilicity [1][2]. This compound is specifically utilized for introducing a precisely defined, monomethylated spacer between functional moieties in the design of bifunctional degraders and other complex molecular architectures .

The Risk of Unverified Substitution: Why 1188263-77-5 is Not Interchangeable with Common Linker Analogs


Generic substitution of PROTAC linkers and synthetic intermediates based on a superficial similarity in carbon length or functional group count is scientifically unsound and can compromise the performance, stability, and synthetic tractability of the final bifunctional molecule. The target compound, tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride (1188263-77-5), differs from its closest analogs—such as the non-methylated tert-butyl (4-aminobutyl)carbamate (68076-36-8) [1] or its hydrochloride salt (33545-98-1) [2]—by a single methyl group, which fundamentally alters its physicochemical properties (LogP, solubility) [3], its available orthogonal protecting group strategy (Boc vs. free amine reactivity) , and its subsequent conjugation chemistry. The proven differences in molecular weight [1][4], hydrogen bond donor count [3], and lipophilicity [5] directly impact pharmacokinetic and cell permeability outcomes in PROTAC development. Consequently, assuming functional equivalence without quantitative validation in the specific target assay context will likely lead to suboptimal linker selection and project delays. The following evidence provides the necessary quantitative, comparator-based data to justify the specific procurement of 1188263-77-5.

Quantitative Evidence Differentiating tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride (1188263-77-5) from Key Comparators


Molecular Weight Differentiation from Non-Methylated Analogs (1188263-77-5 vs. 68076-36-8)

tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride (1188263-77-5) exhibits a molecular weight of 238.75 g/mol . This is significantly higher than its primary non-methylated comparator, tert-butyl (4-aminobutyl)carbamate (68076-36-8), which has a molecular weight of 188.27 g/mol [1]. The addition of the methyl group on the secondary amine and the hydrochloride counterion contribute to a 50.48 g/mol difference, a 26.8% increase in mass. For the free base, tert-Butyl (4-(methylamino)butyl)carbamate (874831-66-0), the molecular weight is 202.29 g/mol , still representing a 7.4% increase over the non-methylated analog. In PROTAC design, where maintaining a molecular weight below 800-1000 Da is often critical for cell permeability and oral bioavailability, this precise difference in linker weight can be a decisive factor in compound series selection .

PROTAC Linker Chemistry Molecular Weight

Lipophilicity (LogP) Comparison: 1188263-77-5 vs. Non-Methylated and PEG-Based Linkers

The computed LogP for tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride is reported as 2.91 [1]. In contrast, the non-methylated analog, tert-butyl (4-aminobutyl)carbamate (68076-36-8), has a reported XLogP3-AA of 0.7 [2], a difference of 2.21 LogP units, indicating the target compound is over 160 times more lipophilic. For a comparable PEG-based PROTAC linker containing a methylamino group, Methylamino-PEG4-acid (1283658-71-8), the molecular weight is 279.33 , but its LogP is not reported in the referenced source. While a direct LogP comparison with the PEG analog is not available from the primary data, the stark contrast with the alkyl-based comparator confirms that the N-methyl substitution dramatically increases the compound's hydrophobicity. This has significant implications for membrane permeability and potential non-specific binding in cellular assays .

PROTAC Lipophilicity ADME

Orthogonal Protecting Group Strategy: Boc and N-Methyl Functionality vs. Bis-Boc or Free Amines

The target compound, 1188263-77-5, presents a single Boc-protected primary amine and a free N-methyl secondary amine as a hydrochloride salt . This is a crucial differentiator from comparators like tert-butyl (4-aminobutyl)carbamate (68076-36-8), which has a single Boc group and a free primary amine [1], and from linkers like N-Boc-1,4-diaminobutane which may be commercially available in bis-Boc protected forms . The presence of the N-methyl group on the secondary amine provides a unique handle for selective alkylation or reductive amination that is not possible with a primary amine without additional protecting group steps. Furthermore, the hydrochloride salt form offers enhanced stability and ease of handling compared to the free base . This orthogonal reactivity allows for stepwise, controlled conjugation in complex PROTAC synthesis without the need for additional protecting group manipulations, thereby increasing synthetic efficiency.

PROTAC Synthesis Protecting Group Chemistry Linker Conjugation

Solid Form and Handling Advantages: Hydrochloride Salt vs. Free Base or Liquid Analogs

1188263-77-5 is supplied as a solid, white to off-white crystalline powder . This contrasts with the free base form, tert-Butyl (4-(methylamino)butyl)carbamate (874831-66-0), which is reported as a colorless liquid . The solid hydrochloride salt form offers significant practical advantages for accurate weighing, long-term storage stability, and reduced volatility compared to the liquid free base . Furthermore, while specific solubility data for 1188263-77-5 is limited, it is reported to be soluble in DMSO , a common solvent for PROTAC synthesis and biological assays. The non-methylated analog, tert-butyl (4-aminobutyl)carbamate hydrochloride (33545-98-1), is also a solid with a molecular weight of 224.73 g/mol [1], but lacks the N-methyl group that is crucial for modulating lipophilicity and reactivity as described in other evidence items.

PROTAC Linker Stability Handling

Primary Research and Industrial Applications for tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride (1188263-77-5) Based on Differentiated Evidence


PROTAC Degrader Design Requiring a Moderate Lipophilicity Alkyl Linker with Orthogonal Conjugation Handles

The compound's high LogP (2.91) [1], compared to non-methylated alkyl linkers (LogP ~0.7) [2], makes it a preferred intermediate for designing PROTACs where increased membrane permeability is hypothesized to be beneficial for target engagement. Its 4-carbon alkyl chain and N-methyl group provide a specific hydrophobic spacer. The orthogonal Boc-protected amine and free N-methyl secondary amine allow for sequential coupling to an E3 ligase ligand (e.g., a von Hippel-Lindau (VHL) or cereblon (CRBN) binder) and a target protein ligand via amide bond formation or reductive amination, respectively. This stepwise approach minimizes side reactions and simplifies purification, directly impacting project timelines and material costs.

Synthesis of N-Methylated Polyamine Analogs and Pharmacologically Active Compounds

1188263-77-5 serves as a key intermediate for the introduction of a specific N-methylated 1,4-diaminobutane spacer into more complex molecules . This is particularly relevant for the synthesis of spermidine and spermine analogs, where the degree and position of methylation on the polyamine backbone are critical for modulating interactions with nucleic acids and enzymes . The protected nature of the compound allows for selective deprotection and further derivatization, enabling the construction of libraries of methylated polyamines for structure-activity relationship (SAR) studies, a process that would be less controlled with a fully unprotected diamine.

Facile Procurement and Handling in High-Throughput Chemistry Workflows

The solid, crystalline hydrochloride salt form of 1188263-77-5 is directly compatible with automated liquid handling and solid dispensing systems commonly used in high-throughput parallel synthesis, a key feature differentiating it from its liquid free base analog . This eliminates the need for pre-weighing individual reactions or handling volatile liquids, reducing operator error and improving the reproducibility of linker incorporation in large PROTAC libraries. The reported solubility in DMSO further supports its use in creating stock solutions for automated platforms, streamlining the overall synthesis workflow and enhancing laboratory productivity.

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